molecular formula C11H16O B1672507 Fenipentol CAS No. 583-03-9

Fenipentol

Cat. No.: B1672507
CAS No.: 583-03-9
M. Wt: 164.24 g/mol
InChI Key: OVGORFFCBUIFIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fenipentol is primarily an orally active choleretic agent . Choleresis is the process of bile production by the liver The primary targets of this compound are therefore likely to be the cells in the liver responsible for bile production.

Mode of Action

This compound plays an important role in the release of secretin, gastrin, and pancreatic secretion of bicarbonate and protein . Secretin and gastrin are hormones that regulate various aspects of digestion, including the production of gastric acid and pancreatic enzymes. Bicarbonate is crucial for neutralizing stomach acid in the duodenum, and proteins are essential components of digestive enzymes .

Pharmacokinetics

Given that it is an orally active agent , it can be inferred that it is well-absorbed in the gastrointestinal tract and likely undergoes hepatic metabolism.

Result of Action

This compound increases the secretory volume of pancreatic juice and the output of protein in rats . It also considerably increases biliary secretion . These effects facilitate digestion and the absorption of nutrients in the gastrointestinal tract.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenipentol can be synthesized through the reduction of 1-phenylpentan-1-one using sodium borohydride (NaBH₄) as a reducing agent. The reaction is typically carried out in an ethanol solvent at room temperature. The reduction process converts the ketone group into a hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Fenipentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenipentol has garnered attention in various scientific research fields due to its diverse applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique combination of choleretic and antiepileptic properties sets it apart from other similar compounds. Its ability to modulate GABAergic activity and inhibit sodium channels makes it a potent candidate for treating epilepsy and related disorders .

Properties

IUPAC Name

1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGORFFCBUIFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046818
Record name Fenipentol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-03-9
Record name 1-Phenyl-1-pentanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenipentol [INN:JAN]
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Record name fenipentol
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Record name Benzenemethanol, .alpha.-butyl-
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Record name Fenipentol
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Record name Fenipentol
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Record name FENIPENTOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, pentanophenone (0.4 mmol), xylene (2 mL) and a solution of potassium hydroxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/8). Accordingly, pure 1-phenylpentanol was obtained and the ee value (ee=99.6%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
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3 mL
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0.4 mmol
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2 mL
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Synthesis routes and methods III

Procedure details

To a stirring suspension of 1.20 g of lithium aluminum hydride in 100 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added a solution of 4.40 mL of commercially available valerophenone in 5.0 mL of diethyl ether over 10 minutes. After 0.5 hours the grey suspension is warmed to room temperature. After 1 hour the reaction mixture is re-cooled to 0° C. and slowly treated with 1.25 mL of water followed by 5.50 mL of 1N sodium hydroxide. After 1 hour the resulting white precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 4.5 g of 1-phenyl-1-pentanol as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
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1.2 g
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1.25 mL
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5.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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